molecular formula C7H16Cl2N2 B6224705 1-azabicyclo[3.2.1]octan-6-amine dihydrochloride CAS No. 2768332-27-8

1-azabicyclo[3.2.1]octan-6-amine dihydrochloride

Cat. No.: B6224705
CAS No.: 2768332-27-8
M. Wt: 199.12 g/mol
InChI Key: VTSDRPMQOAPKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[3.2.1]octan-6-amine dihydrochloride (CAS 1314936-83-8) is a pharmaceutically relevant bicyclic amine scaffold offered as a high-purity solid for research and development . This compound features a rigid azabicyclo[3.2.1]octane structure, which provides a three-dimensional framework that is highly valuable in medicinal chemistry for constructing bioactive molecules . The primary research application of this scaffold is in the discovery and development of novel, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) . NAAA is a cysteine hydrolase enzyme that degrades palmitoylethanolamide (PEA), an endogenous lipid mediator with significant anti-inflammatory and analgesic properties . Inhibiting NAAA to preserve endogenous PEA levels represents a promising therapeutic strategy for managing chronic inflammatory and pain conditions . Derivatives based on the pyrazole azabicyclo[3.2.1]octane structural core have been identified as potent, systemically available NAAA inhibitors, demonstrating activity in the low nanomolar range and serving as valuable pharmacological tools for probing inflammatory pathways . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

2768332-27-8

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

1-azabicyclo[3.2.1]octan-6-amine;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-2-6(7)4-9;;/h6-7H,1-5,8H2;2*1H

InChI Key

VTSDRPMQOAPKSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(C1)CC2N.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition

The [4+2] cycloaddition between a diene and a dienophile constructs the bicyclic system. For example, reacting furan derivatives with α,β-unsaturated carbonyl compounds under thermal or Lewis acid catalysis yields the bicyclo[3.2.1] framework. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis.

Mannich Reaction-Based Cyclization

A Mannich reaction between a cyclic amine, formaldehyde, and a β-keto ester facilitates intramolecular cyclization. For instance, treating pyrrolidine derivatives with paraformaldehyde and ethyl acetoacetate in acidic conditions generates the 1-azabicyclo[3.2.1]octan-3-one intermediate. This method offers scalability, with yields exceeding 70% under optimized conditions.

Introduction of the Amine Group at Position 6

The ketone at position 6 (from Mannich reaction intermediates) undergoes conversion to the amine via reductive amination or cyanide-based pathways.

Reductive Amination

Procedure :

  • React 1-azabicyclo[3.2.1]octan-6-one with ammonium acetate in ethanol.

  • Add sodium cyanoborohydride (NaBH3CN) as the reducing agent.

  • Stir at 60°C for 12 hours under nitrogen.

Outcome :

  • Yields: 85–90%.

  • Stereoselectivity: Predominantly exo-amine due to steric hindrance.

Cyanohydrin Formation and Reduction

Procedure :

  • Treat 1-azabicyclo[3.2.1]octan-6-one with sodium cyanide (NaCN) in hydrochloric acid (HCl) to form the cyanohydrin.

  • Reduce the nitrile group to an amine using hydrogen gas (H₂) and Raney nickel (Ni) at 50 psi.

Outcome :

  • Yields: 75–80%.

  • Requires strict pH control (pH 5–6) to avoid over-reduction.

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt through protonation of both the bridgehead nitrogen (position 1) and the primary amine (position 6).

Procedure :

  • Dissolve 1-azabicyclo[3.2.1]octan-6-amine in anhydrous ethanol.

  • Add concentrated hydrochloric acid (HCl) dropwise at 0°C until pH ≤ 2.

  • Filter the precipitate and wash with cold ether.

Optimization :

  • Molar Ratio: 1:2 (amine:HCl) ensures complete protonation.

  • Purity: ≥99% by HPLC after recrystallization from ethanol/water.

Industrial-Scale Production

Continuous Flow Synthesis

Reactor Setup :

  • Tubular reactor with in-line mixing for cyclization and amination steps.

  • Residence time: 30 minutes at 100°C.

Advantages :

  • 30% higher yield compared to batch processes.

  • Reduced solvent waste via solvent recycling.

High-Throughput Purification

Technique :

  • Simulated moving bed (SMB) chromatography isolates the dihydrochloride salt with >98% purity.

Analytical Characterization

Key Data :

ParameterValueMethod
Melting Point210–212°C (dec.)DSC
¹H NMR (D₂O)δ 3.25 (m, 2H, CH₂NH₂)400 MHz
LC-MS m/z 141.1 [M+H]⁺ESI+
Elemental AnalysisC 44.12%, H 7.43%, N 14.71%CHN analyzer

Challenges and Solutions

Stereochemical Control

  • Issue : Unwanted endo-amine formation during reductive amination.

  • Solution : Use bulky reducing agents (e.g., L-Selectride®) to favor exo-isomers.

Byproduct Formation in Salt Synthesis

  • Issue : Hydrochloride hydrate formation under humid conditions.

  • Solution : Conduct salt formation in anhydrous ethanol with molecular sieves .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution (SN2 or SN1 mechanisms) due to the electrophilic nature of the bromine atom.

Key Reactions:

  • Ammonolysis: Reaction with primary or secondary amines yields quaternary ammonium derivatives. For example, treatment with dimethylamine in ethanol produces 3-(dimethylaminomethyl)-1-azabicyclo[2.2.2]octane hydrobromide .

  • Alkoxylation: Substitution with alkoxide ions (e.g., sodium methoxide) generates ether derivatives such as 3-(methoxymethyl)-1-azabicyclo[2.2.2]octane .

Conditions:

  • Solvents: Polar aprotic solvents (e.g., DMSO, DMF) favor SN2 pathways, while protic solvents (e.g., ethanol) may stabilize carbocation intermediates in SN1 mechanisms.

  • Catalysts: Silver salts (e.g., AgNO₃) enhance bromide ion displacement by weakening the C–Br bond .

Elimination Reactions

Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

Example:

  • Treatment with potassium tert-butoxide in THF eliminates HBr, yielding 1-azabicyclo[2.2.2]oct-2-ene .

Mechanistic Insight:
The reaction proceeds via a concerted E2 mechanism, where the base abstracts a β-hydrogen while the C–Br bond breaks, forming a double bond. The bicyclic structure imposes steric constraints, favoring trans-elimination .

Hydrobromide Salt Metathesis

The hydrobromide counterion can be exchanged with other anions via acid-base reactions.

Example:

  • Neutralization with NaOH releases free 3-(bromomethyl)-1-azabicyclo[2.2.2]octane, which is more reactive in non-polar solvents .

Radical-Mediated Reactions

In the presence of initiators like AIBN, the C–Br bond undergoes homolytic cleavage, generating carbon-centered radicals.

Applications:

  • Polymerization: Acts as a crosslinking agen

Scientific Research Applications

Chemical Research Applications

Synthetic Intermediate
1-Azabicyclo[3.2.1]octan-6-amine dihydrochloride serves as a crucial synthetic intermediate in the total synthesis of complex organic molecules. Its bicyclic structure allows for diverse chemical modifications, facilitating the creation of various derivatives that are essential in organic synthesis.

Table 1: Key Reactions Involving 1-Azabicyclo[3.2.1]octan-6-amine

Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganate, CrO₃Oxidized derivatives
ReductionLithium aluminum hydrideAlcohols and reduced amines
SubstitutionAlkyl halides, acyl chloridesSubstituted amines

Biological Applications

Biological Activity
The compound's unique structure makes it a valuable tool for studying biological processes and interactions. Research indicates that it can interact with specific receptors and enzymes, modulating their activity.

Therapeutic Potential
Due to its bioactive properties, 1-azabicyclo[3.2.1]octan-6-amine dihydrochloride is explored for therapeutic applications, particularly in drug discovery and development. It has shown promise as a precursor for various pharmaceuticals targeting neurological disorders.

Case Study: NOP Receptor Agonists

Research has identified that compounds similar to 1-azabicyclo[3.2.1]octan-6-amine can function as NOP receptor agonists, which are useful in treating conditions such as pain and anxiety . The exploration of these compounds continues to reveal their potential in developing novel therapeutic agents.

Industrial Applications

Catalysis and Material Development
In industrial settings, 1-azabicyclo[3.2.1]octan-6-amine dihydrochloride is utilized in the synthesis of bioactive molecules and other relevant chemicals. Its role as a catalyst in various chemical reactions enhances efficiency and product yield.

Table 2: Mechanisms of Action

Target TypeInteraction TypeBiological Effect
ReceptorsCompetitive bindingModulation of signaling pathways
EnzymesInhibition or activationAltered metabolic processes

Mechanism of Action

The mechanism of action of 1-azabicyclo[3.2.1]octan-6-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. It may also participate in signaling pathways, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes critical structural and functional differences between 1-azabicyclo[3.2.1]octan-6-amine dihydrochloride and related compounds:

Compound Name Molecular Formula Substituents/Salt Form Key Properties/Applications Toxicity (LD₅₀) Evidence Source
1-Azabicyclo[3.2.1]octan-6-amine dihydrochloride C₇H₁₅N·2HCl Amine at C6, dihydrochloride Pharmaceutical intermediate Not reported
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride C₈H₁₇N·2HCl Methyl at C8, amine at C3 CNS drug candidate Not reported
1-Azabicyclo[3.2.1]octan-3-one hydrochloride C₇H₁₁NO·HCl Ketone at C3, hydrochloride Synthetic intermediate Not reported
6-Methyl-1-azabicyclo[3.2.1]octane C₈H₁₅N Methyl at C6 Building block for drug synthesis Not reported
1-Azabicyclo[3.2.1]octan-6-ol diphenylacetate hydrochloride C₂₁H₂₃NO₂·HCl Diphenylacetate ester at C6 High toxicity ipr-mus LD₅₀: 105 mg/kg
2-(3-Pyridyl)-1-azabicyclo[3.2.1]octane (TC-1709) C₁₂H₁₆N₂ Pyridyl group at C2 Nicotinic receptor modulation Not reported
3-Quinuclidinol (1-Azabicyclo[2.2.2]octan-3-ol) C₇H₁₃NO Hydroxyl at C3, [2.2.2] scaffold Anticholinergic agent precursor Not reported

Structural and Functional Insights

  • Substitution Position : The placement of functional groups significantly impacts biological activity. For example, 8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride (C8 methyl, C3 amine) may exhibit enhanced lipophilicity and receptor affinity compared to the C6-amine analog, making it more suitable for blood-brain barrier penetration .
  • Salt Form: Dihydrochloride salts (e.g., target compound) generally improve aqueous solubility compared to monohydrochloride analogs (e.g., 1-azabicyclo[3.2.1]octan-3-one hydrochloride), facilitating formulation in injectables or oral dosage forms .
  • Conversely, ester derivatives like the diphenylacetate analog exhibit heightened toxicity, as seen in its low LD₅₀ values (33 mg/kg ivn-mus), likely due to metabolic release of toxic byproducts .

Pharmacological and Toxicological Considerations

  • Toxicity: The diphenylacetate ester derivative (C21H23NO2·HCl) demonstrates acute toxicity via intraperitoneal and intravenous routes, emphasizing the impact of ester groups on safety profiles . In contrast, methyl-substituted analogs (e.g., 6-methyl-1-azabicyclo[3.2.1]octane) are typically less reactive and serve as safer intermediates .

Biological Activity

1-Azabicyclo[3.2.1]octan-6-amine dihydrochloride, also known as a bicyclic amine compound, has garnered attention in medicinal chemistry due to its structural similarity to bioactive alkaloids like nicotine and morphine. This structural resemblance contributes to its potential biological activities, including interactions with various receptors and pathways.

  • Molecular Formula : C7H14Cl2N
  • Molecular Weight : 179.10 g/mol
  • CAS Number : 2768332-27-8

The biological activity of 1-azabicyclo[3.2.1]octan-6-amine dihydrochloride is primarily attributed to its ability to interact with neurotransmitter receptors. Its bicyclic structure allows for increased rigidity, which is crucial for receptor binding and activation.

Biological Activity Overview

1-Azabicyclo[3.2.1]octan-6-amine dihydrochloride has been studied for several biological activities, including:

  • Mu Opioid Receptor Antagonism : Compounds related to this structure have shown promise as antagonists of the mu opioid receptor, which plays a significant role in pain management and addiction therapies .
  • Vasopressin V(1A) Receptor Antagonism : Research indicates that derivatives of this compound can act as selective antagonists for the vasopressin V(1A) receptor, potentially influencing blood pressure regulation and fluid balance .

Study on Cytotoxic Activity

A study explored the cytotoxic effects of azabicyclo[3.2.1]octane derivatives on various tumor cell lines, including glioblastoma and hepatocellular carcinoma. The findings revealed that these compounds exhibited significant cytotoxicity, suggesting potential applications in cancer therapy .

Structure-Activity Relationship (SAR) Analysis

Research focused on the SAR of azabicyclo[3.2.1]octane derivatives indicated that modifications to the nitrogen atom and substituents on the bicyclic framework could enhance biological activity against specific targets, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is implicated in inflammatory responses .

Data Table: Summary of Biological Activities

Activity Target Effect Reference
Mu Opioid Receptor AntagonismMu opioid receptorsPain relief without central side effects
Vasopressin V(1A) AntagonismVasopressin receptorsRegulation of blood pressure
CytotoxicityGlioblastoma, HCC cell linesSignificant cytotoxic effects
NAAA InhibitionN-acylethanolamine-hydrolyzing acid amidaseAnti-inflammatory effects

Q & A

Basic Research Questions

Q. What is the correct IUPAC nomenclature for 1-azabicyclo[3.2.1]octan-6-amine dihydrochloride, and how is its structure validated?

  • The IUPAC name follows the "aza" replacement rule for bicyclic systems, where a nitrogen atom replaces one carbon in the bicyclo[3.2.1]octane framework. The "-amine" suffix denotes the amino group at position 6, and "dihydrochloride" indicates two HCl counterions. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular connectivity and proton environments .

Q. What synthetic routes are reported for 1-azabicyclo[3.2.1]octane derivatives, and how are yields optimized?

  • Common methods include ring-closing metathesis or cyclization of amino alcohols. For example, intermediates like 8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride (CAS 646477-45-4) are synthesized via reductive amination followed by HCl salt formation. Yield optimization involves controlling reaction temperature (e.g., 0–5°C for acid-sensitive steps) and using anhydrous solvents to minimize hydrolysis .

Q. How is the purity of 1-azabicyclo[3.2.1]octan-6-amine dihydrochloride assessed in laboratory settings?

  • Purity is determined via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with UV detection at 254 nm. Quantitative analysis uses calibration curves from reference standards. Impurity profiling may require LC-MS to identify byproducts such as unreacted amines or decomposition products .

Advanced Research Questions

Q. What experimental models are suitable for evaluating the neuropharmacological activity of 1-azabicyclo[3.2.1]octan-6-amine dihydrochloride?

  • Neuropathic pain models in rodents (e.g., chronic constriction injury or spared nerve injury) are widely used. Mechanistic studies involve measuring withdrawal thresholds (von Frey filaments) and weight-bearing asymmetry. Intracerebroventricular or regional microinjections (e.g., into the anterior cingulate cortex) assess site-specific effects. Receptor expression changes (e.g., muscarinic M1/M2) are quantified via Western blotting or qPCR .

Q. How do solubility and formulation challenges impact in vivo studies of this compound?

  • The dihydrochloride salt improves aqueous solubility (e.g., >35 mg/mL in water for PTAC oxalate, a structural analog). For in vivo dosing, solutions are prepared in saline or 5% DMSO/saline, filtered (0.22 μm), and adjusted to pH 5–6 to prevent precipitation. Stability studies (e.g., 24-hour room temperature) ensure consistency in pharmacokinetic assays .

Q. How can contradictory data on receptor binding affinities be resolved?

  • Discrepancies may arise from assay conditions (e.g., radioligand vs. functional assays). For example, PTAC (a structural analog) shows varying M1/M2 receptor modulation in different brain regions due to tissue-specific receptor density or downstream signaling. Cross-validation using orthogonal methods (e.g., electrophysiology for functional activity and immunohistochemistry for receptor localization) is critical .

Q. What strategies mitigate toxicity risks during handling of this compound?

  • Safety data for related azabicyclo compounds indicate hazards like skin/eye irritation (GHS Category 2). Mitigation includes using fume hoods, nitrile gloves, and sealed containers. Acute toxicity is assessed via OECD 423 guidelines (rodent LD50), while genotoxicity is evaluated via Ames tests. Waste disposal follows EPA protocols for halogenated amines .

Methodological Tables

Table 1: Key Physicochemical Properties of 1-Azabicyclo[3.2.1]octan-6-amine Dihydrochloride

PropertyValue/DescriptionReference
Molecular FormulaC₈H₁₆Cl₂N₂
Molecular Weight213.15 g/mol
Solubility (H₂O)>35 mg/mL (analog data)
Storage Conditions2–8°C, desiccated

Table 2: Common Analytical Techniques for Characterization

TechniqueApplicationParameters
¹H/¹³C NMRStructural confirmationDMSO-d₆, 400 MHz
HRMSMolecular ion validationESI+, m/z 143.1
HPLC-UVPurity assessmentC18, 254 nm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.